molecular formula C14H19ClN2 B261398 N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

Katalognummer B261398
Molekulargewicht: 250.77 g/mol
InChI-Schlüssel: YOYUFTAJOSRLKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine, also known as BTZ043, is a novel compound that has been developed as a potential treatment for tuberculosis. This compound belongs to a class of compounds known as benzothiazinones, which have been shown to have potent antimycobacterial activity.

Wirkmechanismus

The exact mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is not fully understood, but it is believed to target the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in mice. In addition, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have good penetration into lung tissue, which is important for the treatment of tuberculosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis. However, one limitation is that it is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can be used to monitor the response to treatment with N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine in humans.
Conclusion:
In conclusion, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is a novel compound that has shown promising results as a potential treatment for tuberculosis. Its potent antimycobacterial activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminomethyl-1-azabicyclo[2.2.2]octane. This reaction produces N-(4-chlorobenzenesulfonyl)-N-(3-aminomethyl-1-azabicyclo[2.2.2]oct-3-yl)amine, which is then treated with sodium hydride and 2-chloro-1,3-benzothiazole to yield N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine.

Wissenschaftliche Forschungsanwendungen

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have a synergistic effect when used in combination with other antimycobacterial drugs, such as isoniazid and rifampicin.

Eigenschaften

Produktname

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

Molekularformel

C14H19ClN2

Molekulargewicht

250.77 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H19ClN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2

InChI-Schlüssel

YOYUFTAJOSRLKE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

Kanonische SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.